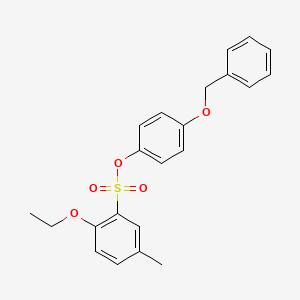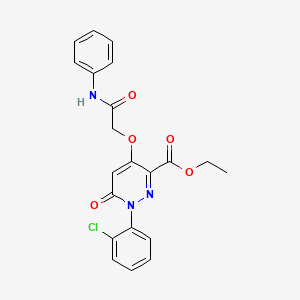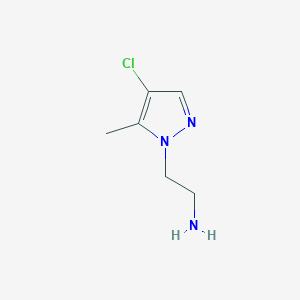
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with an ethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate can be achieved through several synthetic routes. One common method involves the sulfonation of 4-(benzyloxy)phenol with chlorosulfonic acid, followed by the reaction with 2-ethoxy-5-methylbenzene. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzyloxy and ethoxy groups contribute to the compound’s overall stability and solubility, affecting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the sulfonate and ethoxy groups.
2-Ethoxy-5-methylphenol: Contains the ethoxy and methyl groups but lacks the benzyloxy and sulfonate groups.
Benzenesulfonic acid: Contains the sulfonate group but lacks the benzyloxy, ethoxy, and methyl groups.
Uniqueness
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5S/c1-3-25-21-14-9-17(2)15-22(21)28(23,24)27-20-12-10-19(11-13-20)26-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNWTCZYQZMCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2456579.png)
![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/new.no-structure.jpg)
![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456582.png)
![2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2456584.png)

![N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2456586.png)
![1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456591.png)
![5-(3,4-dimethoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2456592.png)

![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)

![Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2456597.png)
![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
